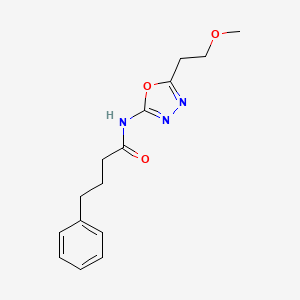![molecular formula C22H22ClN3O B3009614 1-(3-chloro-4-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-37-9](/img/structure/B3009614.png)
1-(3-chloro-4-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of 1-(3-chloro-4-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, although not directly synthesized in the provided papers, similar compounds have been synthesized which can give insights into potential synthetic routes. For instance, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, which suggests that chlorinated phenyl groups and pyrrolidine moieties can be constructed using various substituents and heterocyclic components . Additionally, the synthesis of 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridine derivatives involved the use of chlorophenyl as a starting material, which could be relevant for the chlorophenyl component of the target molecule . The synthesis of a polyheterocyclic compound with a chlorophenyl group also indicates the possibility of constructing complex molecules with multiple heterocycles, which could be applicable to the target molecule .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray diffraction analysis has been used to unambiguously assign the structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . This technique could similarly be employed to determine the crystal structure of the target compound. Furthermore, NMR spectroscopy, as used in the characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, would be essential for elucidating the molecular structure of the target compound, providing information on the electronic environment of the protons and carbons .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular framework. The target compound contains a benzo[d]imidazole moiety, which is known to participate in various chemical reactions. For example, the synthesis of 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involved a sequential combination of reactions including a cycloaddition and N-acylation . Such reactions could be relevant for modifying the benzo[d]imidazole part of the target molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The antioxidant activity of related compounds has been assessed using the DPPH radical scavenging method and reducing power assay, indicating that the presence of certain substituents can enhance these properties . The biological activity of imidazo[1,2-a]pyridine derivatives against various bacteria and fungi suggests that the target compound could also possess biological activities, which could be explored further . Spectroscopic techniques such as IR, NMR, and UV-vis spectroscopy, along with quantum chemical calculations, have been used to characterize similar compounds, which would be applicable for the analysis of the target compound's properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Techniques : The synthesis of related compounds involves complex chemical reactions, such as 1,3-dipolar cycloaddition reactions, used to generate azomethine ylides from isatin/N-substituted isatin and secondary amino acids. These react with benzo-imidazol-2-yl-3-phenylacrylonitrile as a dipolarophile to produce spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives (Poomathi et al., 2015).
Structural Characterization : Detailed structural characterization of related compounds has been conducted using techniques like X-ray diffraction, NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction studies. These methods are crucial for confirming the structure and stereochemistry of cycloadducts (Ciber et al., 2023).
Applications in Material Science
- Organic Light-Emitting Devices : Certain benzimidazole derivatives show potential applications in organic light-emitting devices due to their photophysical properties. Studies have investigated their fluorescence quantum yields and their suitability for color electroluminescent structures (Dobrikov et al., 2011).
Pharmaceutical Applications
Anticancer Properties : Some benzimidazole derivatives have been investigated for their potential as anticancer agents. For instance, bis-benzimidazole derivatives showed notable activity against cancer cell lines, suggesting their potential in cancer therapy (Rashid, 2020).
Antimicrobial Activity : Other benzimidazole derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains. This indicates their potential as antimicrobial agents (Patel & Patel, 2017).
Glycine Transporter Inhibitors : Specific imidazole carboxamide derivatives have been identified as potent glycine transporter 1 inhibitors, which could have implications in the treatment of neurological disorders (Yamamoto et al., 2016).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-14(2)12-26-20-7-5-4-6-19(20)24-22(26)16-10-21(27)25(13-16)17-9-8-15(3)18(23)11-17/h4-9,11,16H,1,10,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTURNQQIQQAKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)
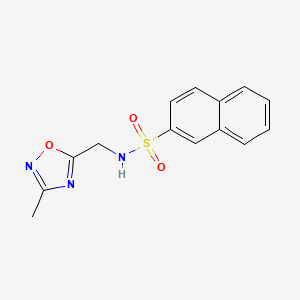
![ethyl 1-(4-methoxybenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3009533.png)
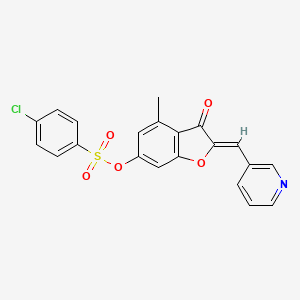
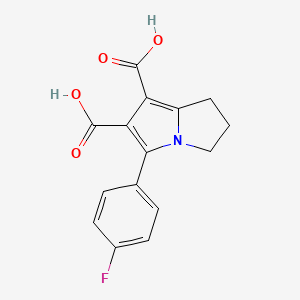

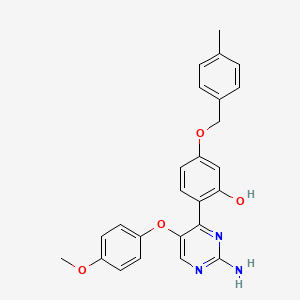


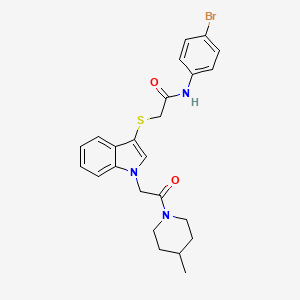
![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)

![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)
